3-[(2-CHLOROBENZYL)AMINO]-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
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Overview
Description
The compound “3-[(2-CHLOROBENZYL)AMINO]-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE” is a complex organic molecule that features a variety of functional groups, including a chlorobenzyl group, a fluoromethylphenylsulfonyl group, and a tetrahydrothienylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(2-CHLOROBENZYL)AMINO]-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE” typically involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:
Formation of the Chlorobenzyl Intermediate: This step might involve the chlorination of benzyl alcohol using thionyl chloride or phosphorus pentachloride.
Synthesis of the Fluoromethylphenylsulfonyl Intermediate: This could involve the sulfonylation of 4-fluoro-3-methylphenol using chlorosulfonic acid.
Coupling Reactions: The final step would involve coupling the chlorobenzyl and fluoromethylphenylsulfonyl intermediates with the tetrahydrothienylamine under basic conditions, possibly using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound “3-[(2-CHLOROBENZYL)AMINO]-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE” can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the effects of sulfonyl and thienylamine groups on biological systems. It may also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The presence of the sulfonyl group suggests it might have anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “3-[(2-CHLOROBENZYL)AMINO]-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE” exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with amino acid residues in proteins, while the thienylamine moiety might interact with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-[(2-CHLOROBENZYL)AMINO]-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE: can be compared with other sulfonyl-containing compounds such as sulfonamides or sulfonylureas.
Thienylamine derivatives: Compounds containing the thienylamine moiety can be compared to other heterocyclic amines.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
(3S,4R)-N-[(2-chlorophenyl)methyl]-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO4S2/c1-12-8-14(6-7-16(12)20)27(24,25)18-11-26(22,23)10-17(18)21-9-13-4-2-3-5-15(13)19/h2-8,17-18,21H,9-11H2,1H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBCWAFBRXMHSM-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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